

Application Note: Quantitative Analysis of N,N,O-Triacetylhydroxylamine

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Compound of Interest

Compound Name: *N,N,O-Triacetylhydroxylamine*

CAS No.: 17720-63-7

Cat. No.: B095216

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

N,N,O-Triacetylhydroxylamine is a small organic molecule of interest in various chemical and pharmaceutical contexts. Its precise and accurate quantification is essential for process control, stability studies, and quality assurance. This document provides a comprehensive guide to two robust analytical methods for the quantification of **N,N,O-Triacetylhydroxylamine**: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the specific application, sample matrix, and available instrumentation.

As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Stability Considerations

N,N,O-Triacetylhydroxylamine (C₆H₉NO₄, MW: 159.14 g/mol) is a tri-acetylated derivative of hydroxylamine.^[1] The presence of two N-acetyl groups and one O-acetyl group imparts a

degree of non-polarity, making it suitable for reverse-phase chromatography. However, the ester and amide functionalities are susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH.[2][3] Hydroxylamine and its derivatives can also be thermally labile and sensitive to oxidation.[4] Therefore, analytical methods must be developed to minimize degradation. This includes maintaining controlled temperature, using appropriate pH in mobile phases and diluents, and ensuring prompt analysis after sample preparation.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of small organic molecules in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] For **N,N,O-Triacetylhydroxylamine**, an isocratic RP-HPLC method with UV detection is proposed. The acetyl groups are expected to provide a chromophore suitable for UV detection at lower wavelengths.[6]

Principle

The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention of **N,N,O-Triacetylhydroxylamine** is modulated by the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

1. Reagents and Materials

- **N,N,O-Triacetylhydroxylamine** reference standard (purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- Methanol (HPLC grade)

- Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

- HPLC system with a UV detector
- C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size)[7][8]
- Data acquisition and processing software

3. Chromatographic Conditions

Parameter	Recommended Condition	Rationale
Mobile Phase	Acetonitrile:Water (e.g., 40:60 v/v)	Provides optimal retention and peak shape.
Column	C18, 150 mm x 4.6 mm, 5 μ m	Standard for moderately non-polar compounds.
Flow Rate	1.0 mL/min	Typical for a 4.6 mm ID column.
Column Temp.	25°C	Controlled temperature enhances reproducibility.
Injection Vol.	10 μ L	Adjustable based on concentration and sensitivity.
Detection	UV at 210 nm	Wavelength for detecting amide/ester bonds.
Run Time	~10 minutes	To ensure elution of the analyte and any impurities.

4. Standard and Sample Preparation

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **N,N,O-Triacetylhydroxylamine** reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample containing **N,N,O-Triacetylhydroxylamine** in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

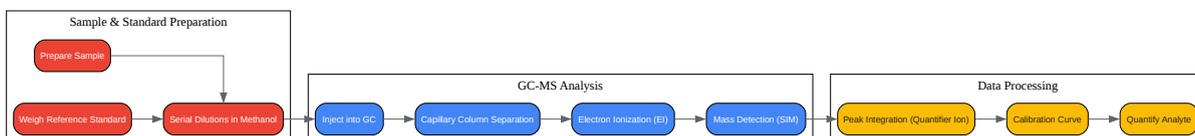
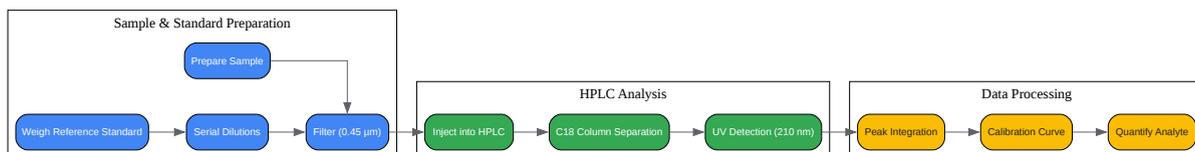
5. Data Analysis

- Integrate the peak area corresponding to **N,N,O-Triacetylhydroxylamine**.
- Construct a calibration curve by plotting peak area against the concentration of the working standard solutions.
- Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)[9][10] [11][12]

Parameter	Specification
Specificity	No interference from blank (diluent) and potential impurities at the retention time of the analyte.
Linearity	$R^2 > 0.999$ over the concentration range.
Range	e.g., 1 - 100 $\mu\text{g/mL}$.
Accuracy	98.0% - 102.0% recovery.
Precision	Repeatability (Intra-day): $\text{RSD} \leq 2.0\%$. Intermediate Precision (Inter-day): $\text{RSD} \leq 2.0\%$.
LOD	Signal-to-noise ratio of 3:1.
LOQ	Signal-to-noise ratio of 10:1.
Robustness	Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition $\pm 2\%$, flow rate ± 0.1 mL/min, column temperature $\pm 2^\circ\text{C}$).

Visualization of RP-HPLC Workflow



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